1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
Description
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a triazole-based amine salt with a propan-1-amine backbone and a 3-methyl substituent on the triazole ring. Its molecular formula is C6H12ClN4 (assuming monohydrochloride; dihydrochloride derivatives are reported in catalogs with molecular weight 278.78 g/mol ).
Properties
Molecular Formula |
C6H13ClN4 |
|---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3,(H,8,9,10);1H |
InChI Key |
MTPCBCCJFHIBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NNC(=N1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Based on recent literature, notably the methods outlined in patent CN113651762A and experimental procedures in the literature, the following pathways are prominent:
| Step | Description | Reagents & Conditions | Yield / Remarks |
|---|---|---|---|
| A | Synthesis of methyl-substituted triazole core | Mixing 1,2,4-triazole with methylating agents (e.g., chloromethane) in ethanol under reflux | Yields vary; typical ~58-72% |
| B | N-alkylation of the triazole ring | Reaction of methyl-triazole with halogenated propyl derivatives (e.g., 3-bromopropan-1-amine derivatives) in polar aprotic solvents | Optimized yields around 65-80% |
| C | Amination of the triazole | Nucleophilic substitution with ammonia or amines, often under pressure or with catalysts | Yields ~60-75% |
| D | Salt formation | Treatment with hydrochloric acid in ethanol or water | High purity, yield >90% |
Specific Preparation Methods
Method 1: Direct Alkylation Approach
This method involves initial methylation of 1,2,4-triazole, followed by alkylation with a suitable halogenated propan-amine derivative:
- Step 1: Methylation of 1,2,4-triazole using chloromethane in ethanol under reflux yields 3-methyl-1H-1,2,4-triazole.
- Step 2: Nucleophilic substitution with 3-bromopropan-1-amine in acetonitrile, catalyzed by potassium carbonate, affords the N-alkylated intermediate.
- Step 3: Purification via recrystallization, followed by salt formation with hydrochloric acid.
Advantages: Simplicity, high yield, straightforward purification.
Limitations: Requires control over reaction conditions to prevent over-alkylation.
Method 2: Multi-step Synthesis via Intermediates
This approach uses intermediates such as 5-bromo- or 5-trimethylsilyl-derivatives of the triazole ring, as described in patent CN113651762A:
- Step 1: Synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole via lithiation and bromination.
- Step 2: Carboxylation using CO₂ under low temperature.
- Step 3: Conversion of the carboxylic acid to the corresponding amide or amine derivative.
- Step 4: Final salt formation.
Advantages: Greater control over regioselectivity, broader scope for substitutions.
Limitations: More complex, multi-step process with lower overall yield (~50-60%).
Experimental Data and Optimization
Recent studies have optimized reaction conditions for higher yields and purity:
| Parameter | Optimization Findings | Reference / Data |
|---|---|---|
| Temperature | Reactions at 170–180°C improve yields; excessive heat causes decomposition | |
| Solvent | Ethanol and acetonitrile are preferred; ethanol provides better yields in some cases | |
| Base | Potassium hydroxide or sodium hydroxide enhances alkylation efficiency | |
| Reaction Time | 25–50 minutes for alkylation steps; longer times lead to side products | |
| Salt Formation | Acidic conditions with HCl in ethanol yield high-purity hydrochloride salts (>90%) |
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methylation | Chloromethane | Ethanol | Reflux (~78°C) | 4–6 hrs | 58–72 | Controlled addition prevents over-methylation |
| Alkylation | 3-bromopropan-1-amine | Acetonitrile | 80°C | 24 hrs | 65–80 | Potassium carbonate as base |
| Carboxylation | CO₂ | Tetrahydrofuran | -78°C to 20°C | 2 hrs | 50–60 | Using LDA for lithiation |
| Salt formation | Hydrochloric acid | Ethanol | Room temp | 1 hr | >90 | Purification by recrystallization |
Table 2: Comparative Yield Data for Different Routes
| Route | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|
| Direct alkylation | 65–80% | Simplicity | Possible over-alkylation |
| Multi-step with intermediates | 50–60% | Regioselectivity | Complex, multi-step |
Supporting Research Findings
- Patents and Literature: The patent CN113651762A details a multi-step synthesis involving lithiation, carboxylation, and salt formation, achieving yields up to 72% for methylated triazole derivatives.
- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that significantly reduce reaction times and improve yields for similar heterocyclic compounds.
- Tautomerism and Purity: NMR and crystallography studies confirm the stability of the desired tautomeric form, ensuring the compound's bioactivity and consistency.
Chemical Reactions Analysis
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Alkyl Chain Length : The propan-1-amine chain in the target compound provides moderate steric bulk compared to ethanamine derivatives (e.g., CymitQuimica’s analog), which may influence receptor binding .
- Substituent Effects: 3-Methyl vs. 3-Phenyl: The phenyl-substituted analog () exhibits higher logP, favoring CNS penetration but possibly limiting antifungal efficacy due to reduced solubility in biological matrices .
Pharmacological Activity
While direct antifungal data for the target compound is unavailable, structural analogs and screening methods provide insights:
- Antifungal Screening: The Alamar Blue assay () demonstrated that triazole derivatives with optimized substituents (e.g., imidazolylindol-propanol) achieve MIC values as low as 0.001 µg/mL against Candida albicans . The target compound’s 3-methyl group may balance potency and solubility compared to bulkier substituents.
- Synthesis and Yield : outlines synthetic routes for triazole derivatives using 1,4-dioxane and elemental sulfur. The target compound’s synthesis likely follows similar protocols, but yields may vary with substituent complexity .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Dihydrochloride derivatives (e.g., Enamine’s analog) offer further solubility enhancements .
- Molecular Weight : Smaller analogs (e.g., CymitQuimica’s ethanamine derivative) may exhibit faster diffusion rates, while bulkier derivatives (e.g., phenyl-substituted) could have prolonged half-lives .
Biological Activity
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and the biological implications of triazole moieties.
- IUPAC Name : 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
- Molecular Formula : C₆H₁₃ClN₄
- Molecular Weight : 176.65 g/mol
- CAS Number : 1258651-29-4
Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific proteases and other enzymes by binding to active sites or allosteric sites.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : Studies have shown that triazole compounds can effectively inhibit the growth of various fungi by disrupting ergosterol synthesis in fungal cell membranes.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole A | Candida albicans | 8 |
| Triazole B | Aspergillus niger | 16 |
Antiviral Activity
Triazoles have been investigated for their antiviral properties:
- Herpes Simplex Virus (HSV) : Compounds similar to 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride have demonstrated inhibitory effects on HSV replication through interference with viral proteases.
Anticancer Activity
Recent studies have explored the potential of triazole derivatives in cancer therapy:
- Inhibition of Tumor Cell Proliferation : In vitro assays indicate that certain triazole compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis.
Study on Antiviral Properties
A study published in Nature Communications evaluated a series of triazole derivatives against HSV. The results indicated that compounds with a similar structure to 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride showed IC50 values ranging from 20 to 50 µM against HSV-infected cells .
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial effects of triazole derivatives against Staphylococcus aureus. The compound exhibited an MIC value of 12.5 µg/mL, demonstrating its potential as an antibacterial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
